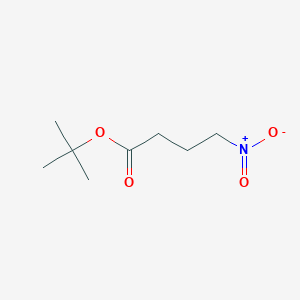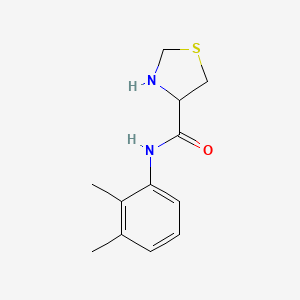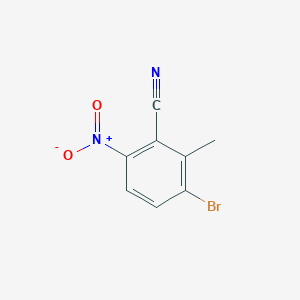
2-Ethenyl-1,4-dioxepane
Overview
Description
2-Ethenyl-1,4-dioxepane is a cyclic ether compound with the molecular formula C6H10O2 It is characterized by a seven-membered ring containing two oxygen atoms and an ethenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyl-1,4-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. One common method involves the polymerization of 2-methylene-1,3-dioxepane under radical initiation conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out at elevated temperatures (around 60-80°C) in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar polymerization techniques but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethyl-substituted dioxepanes.
Substitution: Various substituted dioxepanes depending on the nucleophile used.
Scientific Research Applications
2-Ethenyl-1,4-dioxepane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable polyesters through radical ring-opening polymerization.
Material Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and degradability.
Mechanism of Action
The mechanism of action of 2-ethenyl-1,4-dioxepane primarily involves radical ring-opening polymerization. The ethenyl group undergoes radical addition, leading to the formation of a ring-opened radical intermediate. This intermediate can then propagate the polymerization process, resulting in the formation of polyesters with ester linkages in the backbone .
Comparison with Similar Compounds
Similar Compounds
2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of an ethenyl group.
5,6-Benzo-2-methylene-1,3-dioxepane: Contains a benzene ring fused to the dioxepane ring.
2-Methylene-4-phenyl-1,3-dioxolane: A five-membered ring with a phenyl group attached.
Uniqueness
2-Ethenyl-1,4-dioxepane is unique due to its seven-membered ring structure and the presence of an ethenyl group, which provides distinct reactivity and polymerization characteristics compared to its similar compounds. Its ability to form degradable polyesters makes it particularly valuable in the development of environmentally friendly materials .
Properties
IUPAC Name |
2-ethenyl-1,4-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7-6-8-4-3-5-9-7/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLACEZMENHSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70763135 | |
| Record name | 2-Ethenyl-1,4-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70763135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110129-45-8 | |
| Record name | 2-Ethenyl-1,4-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70763135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)
![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)

![4-[Bis(4-aminophenyl)methyl]phenol](/img/structure/B3212454.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212489.png)
![N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
